An In-depth Technical Guide to the Chemical Structure Analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
An In-depth Technical Guide to the Chemical Structure Analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
Abstract: This technical guide provides a comprehensive framework for the complete chemical structure analysis and characterization of the novel compound [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This molecule, possessing a unique combination of a fluorinated aromatic ring, a pyrrolidine moiety, and a benzylic amine, presents distinct analytical challenges and holds potential as a key intermediate in pharmaceutical development. This document details an integrated analytical workflow, leveraging chromatographic and spectroscopic techniques to ensure unambiguous identification, purity assessment, and structural elucidation. Protocols and theoretical justifications are provided for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of complex small molecules.
Introduction and Molecular Overview
The compound [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a substituted benzylamine with a molecular formula of C₁₁H₁₅FN₂ and a monoisotopic mass of 194.12 Da.[1] Its structure is characterized by three key features: a 1,2,3-trisubstituted benzene ring, a fluorine atom positioned ortho to a pyrrolidine group, and a primary aminomethyl group. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating pyrrolidine group on the phenyl ring creates a unique electronic and steric environment. This substitution pattern is of significant interest in medicinal chemistry, as fluorine incorporation is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
The accurate and comprehensive structural analysis of this molecule is paramount for several reasons:
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Identity Confirmation: Verifying that the intended molecule has been synthesized.
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Purity Assessment: Identifying and quantifying any impurities, residual starting materials, or by-products, which is critical for safety and efficacy in pharmaceutical applications.[4]
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Regulatory Compliance: Providing a complete characterization data package for regulatory submissions.
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Structure-Activity Relationship (SAR) Studies: Ensuring that the precise structure responsible for biological activity is known.
This guide outlines a multi-technique approach, integrating data from chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to build an irrefutable structural dossier for the title compound.
Integrated Analytical Workflow
The definitive characterization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine relies not on a single technique, but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the structural analysis of the target compound.
Chromatographic Analysis for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical compounds and for isolating them for further analysis.[5] For a polar, basic compound like [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a reversed-phase HPLC method is the logical choice.
Rationale for Method Selection:
-
Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar to non-polar analytes based on hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure the elution of compounds with a range of polarities. ACN is a common organic modifier that provides good peak shape for many pharmaceutical compounds.
-
Mobile Phase Additive: An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the amine functional groups on the analyte, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase and ensuring sharp, symmetrical peaks.
Protocol: HPLC Purity Assessment
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC/UPLC system with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (aromatic compounds typically absorb at this wavelength).
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
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Calculate the purity of the main peak as a percentage of the total peak area. The target purity for a pharmaceutical intermediate is typically >98%.
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Mass Spectrometry for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) provides precise mass information, which is fundamental to confirming the identity of a compound. Electrospray ionization (ESI) is the preferred method for polar molecules like the target compound, as it generates protonated molecular ions [M+H]⁺ with minimal fragmentation.
Low-Resolution Mass Spectrometry (LRMS)
Coupling the HPLC system to a single quadrupole mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the peak eluting from the column. For C₁₁H₁₅FN₂, the expected protonated mass [M+H]⁺ is approximately 195.13 Da.[1]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is essential for unambiguously determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the exact molecular formula can be confirmed, distinguishing it from other potential formulas with the same nominal mass.
| Adduct | Theoretical m/z |
| [M+H]⁺ | 195.12921 |
| [M+Na]⁺ | 217.11115 |
| Table 1: Predicted high-resolution m/z values for common adducts of C₁₁H₁₅FN₂. Data sourced from PubChem.[1] |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem MS (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For benzylamines, fragmentation is often directed by the charge on the nitrogen atom.[6]
Expected Fragmentation Pathway: The most probable fragmentation pathways for protonated [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine involve cleavages at the benzylic position, which is a common pathway for such compounds.[7][8]
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Loss of Ammonia (NH₃): A primary fragmentation is the loss of ammonia from the protonated primary amine, resulting in a benzyl cation.
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Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the aminomethyl group can lead to the formation of a tropylium-like ion.
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Pyrrolidine Ring Fragmentation: Fragmentation of the pyrrolidine ring itself is also possible.
Caption: A proposed fragmentation pathway for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, can provide a complete and unambiguous assignment of the entire molecular structure.[9]
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice. However, if the N-H and potential amine salt protons are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down proton exchange, allowing for their observation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), their chemical shift (electronic environment), and their coupling (connectivity).
Expected ¹H NMR Signals:
| Proton Type | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (3H) | 6.5 - 7.5 | Multiplets | 3H |
| Benzylic CH₂ | ~3.8 | Singlet/Triplet | 2H |
| Pyrrolidine CH₂ (α to N) | ~3.0 - 3.4 | Multiplet | 4H |
| Pyrrolidine CH₂ (β to N) | ~1.8 - 2.2 | Multiplet | 4H |
| Amine NH₂ | 1.5 - 3.0 (broad) | Singlet (broad) | 2H |
Table 2: Predicted ¹H NMR chemical shifts. The aromatic region will show complex splitting due to H-H and H-F coupling.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is essential. It provides a direct confirmation of fluorine's presence and its electronic environment.[2][10] Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive.[2][10] The spectrum will likely show a single resonance, which will be split by coupling to the ortho and meta protons on the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The key feature will be the large C-F coupling constant for the carbon directly bonded to the fluorine atom (C2), which is typically in the range of 240-260 Hz. The other aromatic carbons will also show smaller couplings to the fluorine atom.
2D NMR Spectroscopy (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be crucial for confirming the connectivity within the pyrrolidine ring and assigning the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments, completing the structural puzzle.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Acquire standard 2D COSY and HSQC spectra to establish connectivity.
-
Conclusion: An Integrated Approach to Structural Certainty
The structural characterization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine requires a methodical and integrated analytical strategy. By beginning with chromatographic separation to ensure sample purity, followed by mass spectrometry to confirm molecular weight and elemental composition, a solid foundation is laid. The definitive structure is then elucidated through a comprehensive suite of NMR experiments. The congruence of data from HPLC, HRMS, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR provides an unassailable confirmation of the molecule's identity and structure, meeting the rigorous standards required for pharmaceutical research and development. This multi-faceted approach ensures scientific integrity and provides the trustworthy data necessary to advance promising compounds through the development pipeline.
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